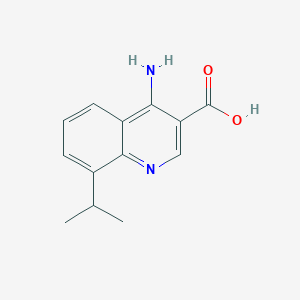

4-Amino-8-isopropylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-8-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIZJNMOXKUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-isopropylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Amino-8-isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound is studied for its potential antimicrobial and anticancer activities.

Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-8-isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based antibiotics, making it a valuable compound in antimicrobial research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline and Cinnoline Derivatives

Substituent Effects on Physicochemical Properties

- Position 7 Modifications: Piperidinyl groups () improve pharmacokinetics through enhanced hydrogen bonding, while carboxy-phenylamino groups () may introduce steric hindrance affecting target binding .

- Cinnoline vs. Quinoline Core: The cinnoline derivative () exhibits a bicyclic nitrogen arrangement, altering electronic distribution and possibly reducing antibacterial efficacy compared to quinolines .

Research Findings and Implications

- Antibacterial Activity: Fluorinated quinolones () show enhanced Gram-negative coverage due to fluorine’s electronegativity improving DNA gyrase affinity. The isopropyl group’s role remains speculative but may extend half-life .

- Thermal Stability : Higher melting points in fused-ring derivatives (e.g., 325°C in ) correlate with crystalline stability, critical for formulation .

- Chiral Specificity : The (R)-enantiomer in ([α]D²⁵ = +278.23°) demonstrates the importance of stereochemistry in optimizing efficacy and safety .

Biological Activity

4-Amino-8-isopropylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-8-isopropylquinoline-3-carboxylic acid is , with a molecular weight of approximately 218.25 g/mol. Its structure features a quinoline ring system, which is known for its pharmacological activity.

Biological Activities

Research has indicated that 4-Amino-8-isopropylquinoline-3-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Activity : This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit bacterial growth through interference with cell division mechanisms, similar to other quinoline derivatives.

- Antifungal Properties : Preliminary studies indicate that the compound also demonstrates antifungal activity, making it a candidate for treating fungal infections.

- Anticancer Potential : There is emerging evidence suggesting that this compound may exert anticancer effects by inducing apoptosis in cancer cells, although more research is needed to fully elucidate its mechanisms and efficacy.

The mode of action of 4-Amino-8-isopropylquinoline-3-carboxylic acid appears to involve:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biochemical pathways, potentially leading to reduced synthesis of essential cellular components.

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Amino-8-isopropylquinoline-3-carboxylic acid:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antifungal | Reduced fungal proliferation | |

| Anticancer | Induction of apoptosis in cancer cells | , |

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 4-Amino-8-isopropylquinoline-3-carboxylic acid exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study: Anticancer Activity

In vitro assays revealed that treatment with 4-Amino-8-isopropylquinoline-3-carboxylic acid resulted in a dose-dependent reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 4-Amino-8-isopropylquinoline-3-carboxylic acid has not been extensively characterized; however, similar compounds have shown favorable absorption and distribution characteristics. Future studies are necessary to determine its bioavailability and metabolic pathways.

Safety Profile

Preliminary toxicity assessments suggest that 4-Amino-8-isopropylquinoline-3-carboxylic acid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are essential to evaluate its safety for clinical use.

Conclusion and Future Directions

4-Amino-8-isopropylquinoline-3-carboxylic acid displays promising biological activities that warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structural Modifications : Exploring analogs to enhance potency and reduce toxicity.

The compound's potential as a therapeutic agent positions it as a valuable candidate for drug development in combating infectious diseases and cancer.

Q & A

Q. Reactivity Insights

- The carboxylic acid at position 3 enables esterification or amide coupling (e.g., with EDC/HOBt), facilitating prodrug development. However, steric hindrance from the isopropyl group at position 8 may slow nucleophilic attacks at adjacent positions .

- Protection-deprotection strategies : Temporarily protecting the amino group (e.g., with Boc anhydride) during carboxylate activation improves derivatization efficiency .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?

Q. Biological Assessment

- Plasma stability : Incubate the compound in human plasma at 37°C, sampling at 0, 1, 2, 4, and 8 hours. Analyze degradation via LC-MS/MS .

- Caco-2 permeability assays : Assess intestinal absorption potential. A Papp value <1×10⁻⁶ cm/s suggests poor bioavailability, necessitating prodrug formulations .

How can researchers validate the compound’s mechanism of action against bacterial targets?

Q. Advanced Mechanistic Studies

- Time-kill assays : Compare bactericidal activity at 1×, 2×, and 4× MIC over 24 hours to distinguish static vs. cidal effects.

- Resistance induction : Serial passage experiments in sub-MIC concentrations identify mutation hotspots via whole-genome sequencing of resistant strains .

What safety protocols are critical when handling 4-Amino-8-isopropylquinoline-3-carboxylic acid in the lab?

Q. Safety Guidelines

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions involving volatile solvents .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption onto vermiculite. Dispose as hazardous waste .

How should researchers address discrepancies in cytotoxicity data between cell lines?

Q. Data Reconciliation

- Cell-line specificity : Test in multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-dependent toxicity.

- Mitochondrial interference : Measure ATP levels (via luminescence assays) to rule out false positives from metabolic inhibition .

What analytical techniques are essential for characterizing the compound’s structural integrity?

Q. Characterization Workflow

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .

- HRMS : Exact mass analysis (theoretical vs. observed m/z) validates molecular formula .

How can computational modeling aid in optimizing the compound’s therapeutic index?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.